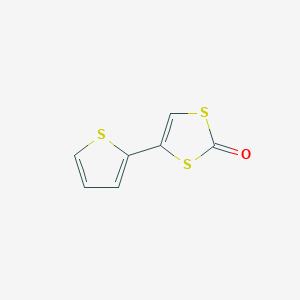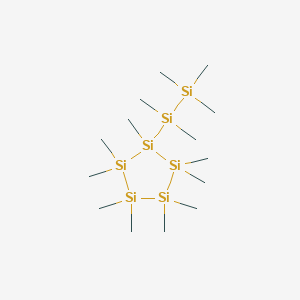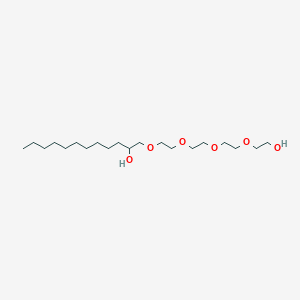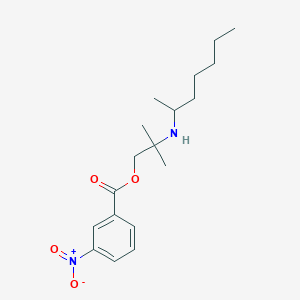
1H-Benzo(d)naphthalen-1-ol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-(1-methylethyl)-, (1R,4S,4aR,7S,7aR,11aR)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzo(d)naphthalen-1-ol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-(1-methylethyl)-, (1R,4S,4aR,7S,7aR,11aR)-rel- is a complex organic compound that features a unique arrangement of multiple fused rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring systems.
Functional group transformations: such as oxidation, reduction, and substitution to introduce specific groups.
Stereoselective synthesis: to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalytic processes: to improve reaction efficiency.
Continuous flow chemistry: to enhance production rates.
Purification techniques: such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or amines.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as a bioactive compound in drug discovery.
Enzyme Inhibition: Study of its effects on specific enzymes or biological pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs for various diseases.
Diagnostics: Use as a probe or marker in diagnostic assays.
Industry
Materials Science: Application in the development of new materials with unique properties.
Polymers: Use as a monomer or additive in polymer synthesis.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Interaction with specific receptors to modulate biological activity.
Enzyme inhibition: Inhibition of enzyme activity through binding to the active site.
Signal transduction: Modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzo(d)naphthalen-1-ol derivatives: Compounds with similar core structures but different functional groups.
Indole derivatives: Compounds featuring the indole moiety with various substitutions.
Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
This compound is unique due to its specific arrangement of fused rings and functional groups, which may confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
74328-59-9 |
|---|---|
Formule moléculaire |
C28H39NO |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
(1S,4R,4aS,7R,7aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[i]naphthalen-1-ol |
InChI |
InChI=1S/C28H39NO/c1-17(2)20-13-15-28-24(30)11-10-19(4)27(28,5)14-12-18(3)26(28)25(20)22-16-29-23-9-7-6-8-21(22)23/h6-9,16-19,24,26,29-30H,10-15H2,1-5H3/t18-,19-,24+,26+,27+,28?/m1/s1 |
Clé InChI |
LXZADDNPPHIYMD-RCXONWMMSA-N |
SMILES isomérique |
C[C@@H]1CC[C@]2([C@@H](CC[C@@H](C23[C@@H]1C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)O)C)C |
SMILES canonique |
CC1CCC2(C(CCC(C23C1C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)






![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)



![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)

